molecular formula C20H15ClF3N3O3 B11030396 (5E)-5-{1-[(2-chlorobenzyl)amino]ethylidene}-1-[2-(trifluoromethyl)phenyl]pyrimidine-2,4,6(1H,3H,5H)-trione

(5E)-5-{1-[(2-chlorobenzyl)amino]ethylidene}-1-[2-(trifluoromethyl)phenyl]pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B11030396
M. Wt: 437.8 g/mol
InChI Key: VUYDFWSKOQEMKK-UHFFFAOYSA-N
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Description

(5E)-5-{1-[(2-chlorobenzyl)amino]ethylidene}-1-[2-(trifluoromethyl)phenyl]pyrimidine-2,4,6(1H,3H,5H)-trione is a complex organic compound with a unique structure that combines a pyrimidine ring with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-{1-[(2-chlorobenzyl)amino]ethylidene}-1-[2-(trifluoromethyl)phenyl]pyrimidine-2,4,6(1H,3H,5H)-trione typically involves multiple steps. One common method includes the condensation of 2-chlorobenzylamine with an appropriate aldehyde to form an imine intermediate. This intermediate is then reacted with a pyrimidine derivative under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-{1-[(2-chlorobenzyl)amino]ethylidene}-1-[2-(trifluoromethyl)phenyl]pyrimidine-2,4,6(1H,3H,5H)-trione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction could produce various reduced forms of the compound.

Scientific Research Applications

(5E)-5-{1-[(2-chlorobenzyl)amino]ethylidene}-1-[2-(trifluoromethyl)phenyl]pyrimidine-2,4,6(1H,3H,5H)-trione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of (5E)-5-{1-[(2-chlorobenzyl)amino]ethylidene}-1-[2-(trifluoromethyl)phenyl]pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-5-{1-[(2-bromobenzyl)amino]ethylidene}-1-[2-(trifluoromethyl)phenyl]pyrimidine-2,4,6(1H,3H,5H)-trione
  • (5E)-5-{1-[(2-fluorobenzyl)amino]ethylidene}-1-[2-(trifluoromethyl)phenyl]pyrimidine-2,4,6(1H,3H,5H)-trione

Uniqueness

The uniqueness of (5E)-5-{1-[(2-chlorobenzyl)amino]ethylidene}-1-[2-(trifluoromethyl)phenyl]pyrimidine-2,4,6(1H,3H,5H)-trione lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications and a subject of interest in scientific research.

Properties

Molecular Formula

C20H15ClF3N3O3

Molecular Weight

437.8 g/mol

IUPAC Name

5-[N-[(2-chlorophenyl)methyl]-C-methylcarbonimidoyl]-6-hydroxy-1-[2-(trifluoromethyl)phenyl]pyrimidine-2,4-dione

InChI

InChI=1S/C20H15ClF3N3O3/c1-11(25-10-12-6-2-4-8-14(12)21)16-17(28)26-19(30)27(18(16)29)15-9-5-3-7-13(15)20(22,23)24/h2-9,29H,10H2,1H3,(H,26,28,30)

InChI Key

VUYDFWSKOQEMKK-UHFFFAOYSA-N

Canonical SMILES

CC(=NCC1=CC=CC=C1Cl)C2=C(N(C(=O)NC2=O)C3=CC=CC=C3C(F)(F)F)O

Origin of Product

United States

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